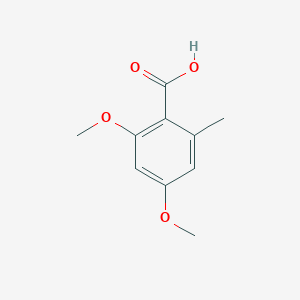

2,4-Dimethoxy-6-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6-4-7(13-2)5-8(14-3)9(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBJDEWCBGUODU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345818 | |

| Record name | 2,4-Dimethoxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3686-57-5 | |

| Record name | 2,4-Dimethoxy-6-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3686-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethoxy-6-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2,4-Dimethoxy-6-methylbenzoic acid CAS number 3686-57-5"

This technical guide details the chemical identity, synthetic utility, and pharmaceutical applications of 2,4-Dimethoxy-6-methylbenzoic acid (CAS 3686-57-5), a critical aromatic building block derived from the polyketide biosynthetic pathway.

From Polyketide Scaffold to Pharmaceutical Intermediate

Executive Summary

This compound (also known as Orsellinic acid dimethyl ether ) is a highly functionalized aromatic acid used primarily as a scaffold in the synthesis of bioactive natural products and targeted therapeutics.[1] Structurally, it represents a fully methylated derivative of orsellinic acid , the archetypal fungal polyketide.

Its significance in drug development lies in its unique substitution pattern: the 6-methyl group provides steric bulk (ortho-effect) that influences the conformation of downstream amides and esters, while the 2,4-dimethoxy groups render the aromatic ring electron-rich, modulating the pharmacokinetics and binding affinity of resulting inhibitors. Recent applications include the synthesis of Nox4 (NADPH oxidase 4) inhibitors and total syntheses of macrolide antibiotics like LL-Z1640-2 .

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

| Property | Data |

| CAS Number | 3686-57-5 |

| IUPAC Name | This compound |

| Synonyms | Orsellinic acid dimethyl ether; 4,6-Dimethoxy-o-toluic acid; O,O-Dimethylorsellinic acid |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| Melting Point | 141–145 °C |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water |

| Acidity (pKa) | ~4.0 (Predicted); Less acidic than benzoic acid due to electron-donating methoxy groups |

Biosynthetic Context & Natural Occurrence

While primarily used as a synthetic intermediate, this moiety exists in nature as a downstream metabolite of the polyketide synthase (PKS) pathway.

-

Biosynthesis: The precursor, Orsellinic acid , is formed by the condensation of one acetyl-CoA unit with three malonyl-CoA units, catalyzed by orsellinic acid synthase (an iterative PKS).

-

Methylation: Subsequent O-methylation by S-adenosylmethionine (SAM)-dependent methyltransferases yields the dimethyl ether form.

-

Natural Sources: Identified in the seeds of Randia aculeata and the fruit of Clusia quadrangula, where it co-occurs with flavonoids and phenolic acids possessing antioxidant activity.

Visualization: Polyketide Lineage

The following diagram illustrates the biosynthetic origin and synthetic derivation of the compound.

Caption: Biosynthetic progression from Acetyl-CoA precursors to the methylated scaffold and its pharmaceutical applications.

Synthetic Utility & Reactions[1][6][9][12][13][14]

A. Acid Chloride Activation (The "Gateway" Reaction)

The carboxylic acid functionality is the primary handle for derivatization. Due to the steric hindrance of the ortho-methyl and ortho-methoxy groups, activation to the acid chloride is often required before coupling with amines or alcohols.

-

Reagent: Thionyl Chloride (SOCl₂) is the standard reagent.

-

Conditions: Reflux in anhydrous toluene.[2]

-

Mechanism: The carboxylic acid attacks SOCl₂, releasing SO₂ and HCl to form the reactive acyl chloride.

B. Pharmaceutical Application: Nox4 Inhibitors

Researchers have utilized this compound to synthesize inhibitors of NADPH Oxidase 4 (Nox4) , an enzyme implicated in fibrosis and ischemic stroke. The acid is coupled with substituted amines (e.g., pyrazolo-pyridines) to form the bioactive amide core.

C. Total Synthesis: Macrolide Antibiotics

In the total synthesis of LL-Z1640-2 (a cis-resorcylic acid lactone), this compound serves as the starting material for the aromatic moiety. It undergoes selenation and alkylation to construct the complex macrocyclic framework.[3]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dimethoxy-6-methylbenzoyl Chloride

Use this protocol to activate the acid for subsequent amide or ester coupling.

Reagents:

-

Thionyl chloride (SOCl₂) (1.3 – 1.5 equiv)

Methodology:

-

Setup: Equip a two-neck round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a drying tube or inert gas line (Ar/N₂).

-

Dissolution: Dissolve this compound (e.g., 100 mg, 0.51 mmol) in anhydrous toluene (5 mL).

-

Addition: Add thionyl chloride dropwise to the stirring solution at room temperature.

-

Reaction: Heat the solution to reflux (approx. 110 °C) for 4 hours .

-

Work-up: Cool the mixture to room temperature. Evaporate the solvent and excess thionyl chloride under reduced pressure (rotary evaporator).

-

Result: The residue (acid chloride) is typically used immediately in the next step without further purification to avoid hydrolysis.

Protocol 2: Hydrolysis of Methyl 2,4-Dimethoxy-6-methylbenzoate

Use this protocol if starting from the methyl ester form to generate the free acid.

Reagents:

Methodology:

-

Solution Prep: Prepare a 10% solution of KOH in ethanol/water (95:5).

-

Reaction: Add the ester substrate to the basic solution.

-

Reflux: Heat the mixture to reflux until TLC indicates complete consumption of the ester (typically 1–3 hours).

-

Isolation: Evaporate the ethanol. Dilute the aqueous residue with water and acidify to pH ~2 with 1M HCl.

-

Purification: The precipitate is filtered, washed with cold water, and recrystallized (e.g., from ethyl acetate/hexane) to yield the pure acid.

Visualization: Activation & Coupling Workflow

The following diagram details the chemical logic for converting the acid into a bioactive amide.

Caption: Step-by-step synthetic workflow for generating pharmaceutical amides from the parent acid.

References

-

PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Altenhöfer, D., et al. (2017).[2] Design, synthesis, and biological evaluation of inhibitors of the NADPH oxidase, Nox4. Bioorganic & Medicinal Chemistry Letters.[2] Retrieved from [Link]

-

Juárez-Trujillo, N., et al. (2018).[6] Phytochemical Characterization of Randia aculeata. (Cited in studies of Randia bioactivity).[8] Retrieved from [Link][9]

-

Maier, M. E., et al. (2008). Synthesis and Biological Evaluation of Cruentaren A. Dissertation, Universität Tübingen. Retrieved from [Link]

-

Saeed, A., et al. (2006).[10] this compound.[1][11][5][12][6][3][2][10][7] Acta Crystallographica Section E. Retrieved from [Link][10]

Sources

- 1. chem960.com [chem960.com]

- 2. Design, synthesis, and biological evaluation of inhibitors of the NADPH oxidase, Nox4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total synthesis of LL-Z1640-2 utilizing a late-stage intramolecular Nozaki-Hiyama-Kishi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US11236053B2 - NADPH oxidase inhibitors and uses thereof - Google Patents [patents.google.com]

- 5. This compound CAS#: 3686-57-5 [m.chemicalbook.com]

- 6. scielo.br [scielo.br]

- 7. tobias-lib.uni-tuebingen.de [tobias-lib.uni-tuebingen.de]

- 8. Phytochemical Profile, Antioxidant and Antiproliferative Activity of Randia spp. Fruit Extracts Obtained by Ultrasound-Assisted Extraction [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR Spectrum of 2,4-Dimethoxy-6-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of 2,4-Dimethoxy-6-methylbenzoic acid, a substituted aromatic carboxylic acid. As a compound with significant potential in synthetic chemistry and drug discovery, a thorough understanding of its spectral characteristics is crucial for its unambiguous identification and characterization. This document provides a comprehensive analysis of its predicted NMR spectra, grounded in established principles of chemical shifts, spin-spin coupling, and substituent effects. Detailed experimental protocols, data interpretation, and visual aids are included to offer a holistic understanding for researchers and professionals in the field.

Introduction

This compound (Figure 1) belongs to the class of substituted benzoic acids, a scaffold prevalent in numerous biologically active molecules and synthetic intermediates. The arrangement of the methoxy, methyl, and carboxylic acid groups on the benzene ring creates a unique electronic environment, resulting in a distinct and informative NMR spectrum. Accurate interpretation of this spectrum is paramount for confirming the compound's identity, assessing its purity, and understanding its chemical properties. This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra of this molecule, elucidating the correlation between its structure and its spectral features.

I. Molecular Structure and Predicted NMR Spectral Features

The substitution pattern on the benzene ring is key to understanding the NMR spectrum of this compound. The electron-donating methoxy groups and the methyl group, along with the electron-withdrawing carboxylic acid group, create a distinct electronic distribution that influences the chemical shifts of the aromatic protons and carbons.

Caption: Molecular structure of this compound with atom numbering.

II. Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, a standardized experimental procedure is essential. The following protocol is recommended for researchers.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which has the advantage of readily dissolving carboxylic acids and shifting the acidic proton signal further downfield.[1]

-

Concentration: Dissolve approximately 5-10 mg of the solid this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

NMR Instrument Parameters

The following are typical parameters for data acquisition on a 400 MHz NMR spectrometer.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Pulse Program | Standard single pulse (zg30) | Proton-decoupled single pulse (zgpg30) |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay | 1-5 seconds | 2 seconds |

| Number of Scans | 8-16 | 128-1024 (or more, as needed) |

| Spectral Width | -2 to 12 ppm | 0 to 200 ppm |

| Temperature | 298 K (25 °C) | 298 K (25 °C) |

This experimental workflow is designed to provide a clear and well-resolved spectrum, crucial for accurate structural elucidation.

Caption: Experimental workflow for NMR sample preparation and data acquisition.

III. In-depth Analysis of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound will exhibit several distinct signals corresponding to the different types of protons in the molecule.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| COOH | 10.0 - 13.0 | Singlet (broad) | 1H | - |

| H-3, H-5 | 6.3 - 6.5 | Multiplet | 2H | meta (~2-3 Hz) |

| OCH₃ (C2) | ~3.8 | Singlet | 3H | - |

| OCH₃ (C4) | ~3.8 | Singlet | 3H | - |

| CH₃ (C6) | ~2.5 | Singlet | 3H | - |

Detailed Interpretation

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the range of 10-13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange. A D₂O exchange experiment can confirm this signal, as the proton will be replaced by deuterium, causing the signal to disappear.

-

Aromatic Protons (H-3 and H-5): In a symmetrically substituted benzene ring, chemically equivalent protons will have the same chemical shift. In this molecule, H-3 and H-5 are in very similar chemical environments. They are ortho to one methoxy group and meta to the other substituents. The strong electron-donating effect of the methoxy groups will shield these protons, causing them to appear upfield in the aromatic region, likely between 6.3 and 6.5 ppm. They will likely appear as a multiplet due to meta coupling to each other (J ≈ 2-3 Hz).

-

Methoxy Protons (OCH₃): The two methoxy groups are in slightly different environments. The C2-methoxy group is ortho to the carboxylic acid and the methyl group, while the C4-methoxy group is para to the carboxylic acid and ortho to a proton. This may lead to two distinct singlets around 3.8 ppm. However, due to free rotation, they may also appear as a single singlet integrating to 6H.

-

Methyl Protons (CH₃): The protons of the methyl group at the C6 position are attached to an aromatic ring and will appear as a singlet around 2.5 ppm.

IV. In-depth Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | 165 - 175 |

| C-2, C-4 (C-O) | 158 - 162 |

| C-6 (C-CH₃) | 135 - 140 |

| C-1 (C-COOH) | 110 - 115 |

| C-3, C-5 | 95 - 105 |

| OCH₃ | 55 - 60 |

| CH₃ | 20 - 25 |

Detailed Interpretation

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded carbon in the molecule and will appear far downfield, typically in the 165-175 ppm range.

-

Aromatic Carbons Attached to Oxygen (C-2, C-4): The carbons directly bonded to the electronegative oxygen atoms of the methoxy groups (C-2 and C-4) will be significantly deshielded and are expected to resonate between 158 and 162 ppm.

-

Aromatic Carbon Attached to Methyl Group (C-6): The carbon atom bearing the methyl group will appear in the 135-140 ppm region.

-

Quaternary Aromatic Carbon (C-1): The carbon atom to which the carboxylic acid group is attached (C-1) will be found in the 110-115 ppm range.

-

Aromatic Carbons Attached to Hydrogen (C-3, C-5): The carbons bonded to protons (C-3 and C-5) will be the most shielded of the aromatic carbons due to the electron-donating effects of the methoxy groups and will appear upfield in the 95-105 ppm range.

-

Methoxy Carbons (OCH₃): The carbons of the two methoxy groups will have similar chemical shifts and are expected to appear in the 55-60 ppm range.

-

Methyl Carbon (CH₃): The carbon of the methyl group will be the most shielded carbon in the molecule, resonating in the 20-25 ppm range.

V. Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides a detailed fingerprint of its molecular structure. By understanding the interplay of substituent effects and fundamental NMR principles, researchers can confidently identify this compound and distinguish it from its isomers. This guide serves as a valuable resource for scientists and professionals engaged in synthetic chemistry and drug development, facilitating the accurate characterization of this and structurally related molecules. The provided protocols and interpretations are designed to be a practical tool in the laboratory, ensuring the integrity and reliability of experimental results.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SciELO. (2024, May 15). Chemical constituents of Amburana acreana Ducke A. C. Sm. leaves. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 2,4-Dimethoxy-6-methylbenzoic Acid

Introduction

2,4-Dimethoxy-6-methylbenzoic acid, also known as O,O-Dimethylorsellinic acid, is a substituted aromatic carboxylic acid with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol [1][2]. As a derivative of orsellinic acid, a naturally occurring phenolic compound, its structural elucidation and quantification are critical in fields ranging from natural product chemistry to synthetic drug development. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural specificity. This guide provides a detailed exploration of the mass spectrometric behavior of this compound, focusing on the underlying principles of ionization and fragmentation that govern its analysis. We will delve into both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methodologies, providing field-proven insights and validated protocols for researchers and drug development professionals.

Analytical Strategy: Choosing the Right Ionization Technique

The analytical approach to this compound is dictated by its physicochemical properties: a polar carboxylic acid functional group and a substituted aromatic ring. The choice between GC-MS and LC-MS hinges on the experimental goals, sample matrix, and desired level of structural information.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and thermally stable compounds. Due to the polar and non-volatile nature of the carboxylic acid group, chemical derivatization is a mandatory step to increase volatility and prevent poor peak shape during chromatographic separation. Electron Ionization (EI) is the most common ionization source in GC-MS. As a high-energy ("hard") ionization technique, EI induces extensive and reproducible fragmentation, creating a characteristic mass spectrum that serves as a molecular fingerprint, ideal for structural confirmation and library matching.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally well-suited for polar and thermally labile molecules, circumventing the need for derivatization. Electrospray Ionization (ESI) is the premier "soft" ionization technique for this class of compounds. ESI typically preserves the molecular ion, providing accurate molecular weight information. It can be operated in two modes:

-

Negative Ion Mode ([M-H]⁻): This is the preferred mode for carboxylic acids due to the ease with which the acidic proton is lost, forming a stable carboxylate anion. It often yields a very clean spectrum dominated by the deprotonated molecule.

-

Positive Ion Mode ([M+H]⁺): Protonation can also occur, though typically with less efficiency than deprotonation for a strong acid. Adduct formation, such as with sodium ([M+Na]⁺), is also common.

-

Tandem mass spectrometry (MS/MS) coupled with LC-ESI is a powerful tool for achieving both quantification and structural confirmation by selectively fragmenting the molecular ion.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The Rationale for Derivatization

To analyze this compound by GC-MS, the active hydrogen of the carboxylic acid must be replaced with a non-polar group. Silylation is the most common approach. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) efficiently convert the carboxylic acid to its trimethylsilyl (TMS) ester. This derivatization drastically reduces the molecule's polarity and increases its volatility, making it amenable to GC analysis[3].

Electron Ionization (EI) Fragmentation Pathway

Under standard 70 eV EI conditions, the TMS-derivatized molecule will ionize and undergo extensive fragmentation. However, for the purpose of understanding the core structure, we will analyze the fragmentation of the underivatized molecule, which is well-documented in spectral databases like the NIST Mass Spectrometry Data Center[1].

The molecular ion ([M]•⁺) of this compound appears at a mass-to-charge ratio (m/z) of 196. Its fragmentation is governed by the functional groups present: the carboxylic acid, two methoxy groups, and a methyl group on the aromatic ring.

Key Fragmentation Mechanisms:

-

The Ortho Effect (Loss of Water): The most diagnostically significant fragmentation is the loss of a neutral water molecule (18 Da) to produce a highly abundant ion at m/z 178 . This occurs via a characteristic "ortho effect," where the proximity of the carboxylic acid and the C6-methyl group facilitates an intramolecular rearrangement and cyclization, forming a stable acylium ion[1]. This is a hallmark of ortho-methyl benzoic acids.

-

Loss of a Hydroxyl Radical: Cleavage of the C-OH bond in the carboxylic acid group results in the loss of a hydroxyl radical (•OH, 17 Da), yielding an acylium ion at m/z 179 [1].

-

Loss of a Methoxy Radical: A common fragmentation pathway for methoxy-substituted aromatic compounds is the cleavage of the O-CH₃ bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da). This would result in an ion at m/z 165 .

-

Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the molecular ion can occur, leading to an ion at m/z 152 .

The interplay of these pathways creates a unique fragmentation pattern that allows for confident identification. The base peak and relative abundances can vary with instrument conditions, but the presence of these key fragments is structurally informative.

Visualizing EI Fragmentation

The logical flow of the primary fragmentation pathways under Electron Ionization can be visualized as follows:

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation & Derivatization:

-

Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.

-

Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Add 100 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

-

GC-MS Instrument Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injector: Splitless mode, 250°C.

-

Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 450.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Electrospray Ionization (ESI) Behavior

LC-MS with ESI is the method of choice for quantitative studies in complex matrices like biological fluids, as it avoids derivatization and offers high sensitivity.

-

Negative Ion Mode (ESI-): This mode is highly specific and sensitive for this compound. The molecule readily deprotonates to form the [M-H]⁻ ion at m/z 195 . This ion is typically the base peak in the full scan spectrum. The high efficiency of ionization is due to the stability of the resulting carboxylate anion. For quantitative methods using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), m/z 195 is the ideal precursor ion.

-

Positive Ion Mode (ESI+): While less efficient, protonation can occur to form the [M+H]⁺ ion at m/z 197 . This ion can be useful for confirmation, but signal intensity is generally lower compared to the negative mode.

Tandem MS (MS/MS) Fragmentation

To confirm identity, the precursor ion is isolated and fragmented via collision-induced dissociation (CID).

-

Fragmentation of [M-H]⁻ (m/z 195):

-

The most facile and common fragmentation is the neutral loss of carbon dioxide (CO₂, 44 Da), resulting in a prominent product ion at m/z 151 . This transition (195 → 151) is highly specific and ideal for developing a robust MRM method.

-

Loss of a methyl group (CH₃, 15 Da) from the methoxy substituent can also occur, yielding a product ion at m/z 180 .

-

Data Summary: Key Ions

| Technique | Ionization | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss |

| GC-MS | EI | 196 ([M]•⁺) | 178 | H₂O |

| 179 | •OH | |||

| 165 | •OCH₃ | |||

| LC-MS/MS | ESI (-) | 195 ([M-H]⁻) | 151 | CO₂ |

| 180 | •CH₃ | |||

| LC-MS/MS | ESI (+) | 197 ([M+H]⁺) | 179 | H₂O |

| 165 | CH₃OH |

Experimental Workflow and Protocol: LC-MS/MS

The general workflow for a quantitative LC-MS/MS experiment is outlined below.

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 2,4-Dimethoxy-6-methylbenzoic Acid Derivatives

The following technical guide provides an in-depth analysis of the biological activity, structure-activity relationships (SAR), and experimental protocols for 2,4-Dimethoxy-6-methylbenzoic acid (also known as O,O-Dimethylorsellinic acid ) and its derivatives.

Executive Summary: The Scaffold

This compound (DMOA) is the fully methylated derivative of Orsellinic acid , a foundational polyketide synthase (PKS) metabolite found in fungi, lichens, and bacteria. While the parent compound (Orsellinic acid) relies on free phenolic hydroxyls for antioxidant potency, the dimethoxy variant represents a critical pharmacophore for lipophilic drug design .

By masking the polar hydroxyl groups, the DMOA scaffold enhances membrane permeability, making it an ideal building block for:

-

Depsides and Depsidones: Natural product analogs with anticancer and antiviral activity.

-

Synthetic Amides/Esters: Probes for enzyme inhibition (e.g.,

-amylase, glucosidase). -

Neuroprotective Dimers: Such as Sporormielones, which cross the blood-brain barrier.

This guide details the synthesis, SAR, and validated assay protocols for evaluating DMOA derivatives.

Chemical Context & Physicochemical Profile[1][2][3]

The core structure consists of a benzoic acid ring substituted with a methyl group at position 6 and methoxy groups at positions 2 and 4.[1]

| Property | Value | Relevance to Drug Design |

| IUPAC Name | This compound | Core Scaffold |

| Common Name | O,O-Dimethylorsellinic acid | Literature Search Key |

| Molecular Weight | 196.20 g/mol | Fragment-based Drug Discovery (FBDD) |

| LogP (Predicted) | ~1.8 - 2.1 | Optimal for oral bioavailability (Lipinski compliant) |

| H-Bond Donors | 1 (COOH) | High membrane permeability compared to dihydroxy parent |

| Key Reactivity | Carboxyl coupling (Amidation/Esterification) | Facile derivatization |

Pharmacological Profiles & Mechanisms[4]

Antimicrobial & Antifungal Activity

Unlike its parent orsellinic acid, which acts via phenol-mediated membrane disruption, DMOA derivatives (specifically alkyl esters and amides ) function through lipophilic intercalation .

-

Mechanism: The 2,4-dimethoxy motif prevents ionization of the phenol, allowing the molecule to penetrate the lipid bilayer of fungal cell walls (Cladosporium sphaerospermum) and Gram-positive bacteria (S. aureus).

-

Key Insight: Esterification with medium-chain alcohols (C4-C8) significantly enhances antimicrobial potency by optimizing the amphiphilic balance.

Cytotoxicity & Anticancer Potential (The Depside Connection)

DMOA is the monomeric unit of bioactive depsides (e.g., analogs of Diffractaic acid ).

-

Target: Thioredoxin Reductase 1 (TrxR1).[2]

-

Mechanism: The "dimethoxy-methylbenzoate" moiety acts as a recognition cap. When coupled to a second phenolic ring, it inhibits TrxR1, leading to ROS accumulation and apoptosis in cancer cells (e.g., HeLa, MCF-7).

-

SAR Note: The 2-methoxy group is critical for metabolic stability, preventing rapid glucuronidation that occurs with free 2-hydroxyls.

Metabolic Enzyme Inhibition ( -Amylase)

Synthetic derivatives of DMOA have been screened for anti-diabetic potential.[2]

-

Activity: Inhibition of porcine pancreatic

-amylase. -

SAR Nuance: While 2,4-dihydroxybenzoic acid is a potent inhibitor via hydrogen bonding, the 2,4-dimethoxy derivative shows reduced activity in vitro. This establishes DMOA as a critical negative control or a scaffold requiring distal functionalization (e.g., attaching a sugar mimic via an amide linker) to regain potency while maintaining bioavailability.

Structure-Activity Relationship (SAR) Analysis

The biological activity of DMOA derivatives is governed by three steric and electronic vectors.

Figure 1: SAR Map of this compound. The C6-Methyl group provides unique steric constraints ("The Ortho Effect") that differentiate this scaffold from standard benzoic acids.

Experimental Protocols

Protocol A: Synthesis of DMOA (Methylation of Orsellinic Acid)

To generate the scaffold from the commercially available parent.

-

Reagents: Orsellinic acid (1.0 eq), Dimethyl sulfate (DMS, 2.5 eq), Potassium Carbonate (

, 3.0 eq), Acetone (anhydrous). -

Procedure:

-

Dissolve Orsellinic acid in dry acetone under

atmosphere. -

Add

and stir for 15 min at Room Temperature (RT). -

Add DMS dropwise over 20 min.

-

Reflux at 56°C for 6–12 hours (Monitor via TLC;

of product will be higher than starting material). -

Workup: Filter inorganic salts. Evaporate solvent. Redissolve residue in EtOAc, wash with 1M HCl (to remove unreacted base) and Brine.

-

Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane:EtOAc 8:2).[2]

-

-

Validation:

-NMR (CDCl3): Look for two singlets (~3.8 ppm) for methoxy groups and one singlet (~2.5 ppm) for the aryl methyl.[2]

Protocol B: General Cytotoxicity Assay (Resazurin/MTT)

To evaluate anticancer potential of DMOA derivatives (e.g., amides/esters).[2]

-

Cell Lines: HeLa (Cervical), MCF-7 (Breast), or HEK293 (Control).

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment:

-

Prepare stock solution of DMOA derivative in DMSO (10 mM).

-

Dilute in media to final concentrations (0.1, 1, 10, 50, 100

). -

Control: DMSO vehicle (max 0.5%).

-

-

Incubation: 48 hours at 37°C, 5%

. -

Readout:

-

Add Resazurin (Alamar Blue) or MTT reagent.[2] Incubate 2-4h.

-

Measure fluorescence (Ex 530nm / Em 590nm) or Absorbance (570nm).

-

-

Calculation: Determine

using non-linear regression (GraphPad Prism).

Protocol C: -Amylase Inhibition Assay

To assess metabolic regulation potential.[2]

-

Substrate: 1% Starch solution in 20 mM Sodium Phosphate buffer (pH 6.9).

-

Enzyme: Porcine Pancreatic

-amylase (PPA). -

Workflow:

-

Mix 50

test compound + 50 -

Incubate at 25°C for 10 min.

-

Add 50

Starch solution. Incubate 10 min. -

Stop Reaction: Add 100

DNS (3,5-dinitrosalicylic acid) color reagent. -

Boil for 5 min (develops color). Cool to RT.

-

-

Measurement: Absorbance at 540 nm.

-

Reference Standard: Acarbose.

References

- Orsellinic Acid and Derivatives in Lichens: Huneck, S., & Yoshimura, I. (1996). Identification of Lichen Substances. Springer-Verlag.

-

Antifungal Activity of Alkyl Benzoates: Source: PubMed/ResearchGate. "Activities of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives." Context: Establishes the baseline antimicrobial protocols for this class.

-

Diffractaic Acid (Depside Derivative) Cytotoxicity: Source: MDPI/Wikipedia. "Lichen-Derived Diffractaic Acid Inhibited Dengue Virus Replication." Context: Validates the biological activity of the coupled DMOA scaffold. [2]

-

Structure-Activity Relationship of Benzoic Acid Derivatives (Amylase): Source: MDPI. "A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives." Context: Provides comparative data on methoxy vs. hydroxy substitution effects. [2]

-

PubChem Compound Summary: this compound: Source: NIH PubChem.[3] Context: Physicochemical data and toxicity warnings (H302).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. View of Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives: In vitro and in vivo antineoplastic activity | Bangladesh Journal of Pharmacology [banglajol.info]

- 3. Diffractaic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Secondary Metabolite: 2,4-Dimethoxy-6-methylbenzoic Acid

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Structurally Unique Orsellinic Acid Derivative

In the vast and intricate world of natural products, secondary metabolites produced by fungi and lichens represent a treasure trove of chemical diversity and biological activity. Among these, the polyketide-derived orsellinic acid and its numerous derivatives have long captured the attention of chemists and pharmacologists. This guide focuses on a specific, yet intriguing, member of this family: 2,4-Dimethoxy-6-methylbenzoic acid . While its direct biological activities are still under active investigation, its structural relationship to known bioactive compounds warrants a detailed exploration of its biosynthesis, isolation, characterization, and potential applications. As a Senior Application Scientist, my aim is to provide not just a compilation of data, but a cohesive narrative that explains the "why" behind the "how," offering insights that are both scientifically rigorous and practically applicable in a research and development setting.

Section 1: The Biosynthetic Blueprint - From Polyketide Precursor to a Dimethoxylated Aromatic

The journey of this compound begins with the foundational polyketide pathway, a common route for the synthesis of a wide array of fungal and lichen secondary metabolites. The core of this molecule is orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid), a classic example of a polyketide synthesized by a non-reducing polyketide synthase (PKS).

The biosynthesis of orsellinic acid is initiated from an acetyl-CoA starter unit and three malonyl-CoA extender units. These building blocks undergo a series of condensation reactions, ultimately leading to a linear polyketide chain that cyclizes and aromatizes to form the orsellinic acid scaffold.

1.1. The Key Role of O-Methyltransferases (OMTs)

The transformation of orsellinic acid into this compound is accomplished through the enzymatic action of S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). These enzymes catalyze the transfer of a methyl group from SAM to the hydroxyl groups of the substrate. While the specific OMTs responsible for the double methylation of orsellinic acid to the 2,4-dimethoxy derivative have not been definitively characterized in a single organism, the process is believed to occur in a stepwise manner.

It is hypothesized that a regioselective OMT first methylates one of the hydroxyl groups of orsellinic acid, likely the more reactive 4-hydroxyl group, to form 4-methoxy-2-hydroxy-6-methylbenzoic acid (everninic acid) or the 2-hydroxyl group to form 2-methoxy-4-hydroxy-6-methylbenzoic acid. A second OMT, or potentially the same enzyme with broader substrate specificity, would then methylate the remaining hydroxyl group to yield the final product, this compound. The regioselectivity of these methylation events is a critical aspect of the biosynthesis and is dictated by the specific amino acid residues within the active site of the OMTs. For instance, the O-methyltransferase CalO6 is proposed to catalyze the methylation of the C2 hydroxyl group of orsellinic acid during the biosynthesis of calicheamicin[1].

Figure 1: Proposed biosynthetic pathway of this compound from primary metabolites.

Section 2: Sourcing and Isolation - A Practical Workflow

This compound is a naturally occurring compound found in various fungal species, particularly within the genus Chaetomium. The isolation of this metabolite from fungal cultures requires a systematic and well-validated approach to ensure purity and yield. The following protocol is a generalized workflow that can be adapted based on the specific fungal strain and available laboratory equipment.

2.1. Cultivation of the Fungal Source

The successful isolation of the target compound begins with the optimal cultivation of the producing microorganism.

Step-by-Step Protocol for Fungal Cultivation:

-

Strain Selection and Maintenance: Obtain a pure culture of a known this compound-producing fungus, such as a Chaetomium species. Maintain the culture on a suitable solid medium, like Potato Dextrose Agar (PDA), at 25-28 °C.

-

Inoculum Preparation: Prepare a seed culture by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth or a custom production medium) with a small piece of the agar culture. Incubate the seed culture for 3-5 days at 25-28 °C with shaking (150-180 rpm) to obtain a sufficient biomass.

-

Large-Scale Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). The production medium composition should be optimized for secondary metabolite production, which often involves nutrient limitation (e.g., nitrogen or phosphate) after an initial growth phase. Fermentation is typically carried out for 14-21 days at 25-28 °C with agitation.

2.2. Extraction and Purification Cascade

The extraction and purification process is designed to selectively isolate the target compound from the complex mixture of fungal metabolites.

Step-by-Step Protocol for Extraction and Purification:

-

Harvesting and Extraction: After the fermentation period, separate the mycelium from the culture broth by filtration. The target compound may be present in either the mycelium or the broth, or both. Therefore, both should be extracted.

-

Broth Extraction: Extract the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or dichloromethane, three times. Combine the organic extracts.

-

Mycelial Extraction: Dry the mycelial mass and then extract it with a suitable organic solvent, like methanol or acetone, using maceration or sonication. Filter the extract and evaporate the solvent.

-

-

Preliminary Fractionation: Combine the crude extracts and concentrate them under reduced pressure. The crude extract can be subjected to a preliminary fractionation using liquid-liquid partitioning between immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing this compound is then subjected to a series of chromatographic steps for final purification.

-

Silica Gel Column Chromatography: This is a primary purification step to separate compounds based on their polarity. The column is typically eluted with a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone).

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, reversed-phase preparative HPLC is often employed. A C18 column is commonly used with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile.

-

Figure 3: Postulated biological activities of this compound based on related compounds.

Section 5: Conclusion and Future Directions

This compound stands as a compelling example of a structurally interesting secondary metabolite with untapped potential. Its biosynthetic origins from the well-established polyketide pathway and its relationship to a class of compounds with known biological activities make it a prime candidate for further investigation. This guide has provided a comprehensive overview of its biosynthesis, a practical framework for its isolation and characterization, and a forward-looking perspective on its potential applications.

Future research should focus on several key areas:

-

Elucidation of the specific O-methyltransferases involved in its biosynthesis to enable synthetic biology approaches for its production.

-

Development of optimized and scalable isolation protocols to obtain sufficient quantities for in-depth biological testing.

-

Comprehensive screening for its anticancer and antimicrobial activities against a wide range of cell lines and pathogens to determine its efficacy and spectrum of activity.

-

Mechanistic studies to unravel the molecular targets and signaling pathways through which it exerts its biological effects.

As we continue to explore the vast chemical space of natural products, a thorough understanding of individual compounds like this compound will be crucial in the ongoing quest for new and effective therapeutic agents.

References

-

Houwawe, S., Loll, P. J. (2011). Proposed O-methylation of orsellinic acid likely tethered to the ACP domain of CalO5 (indicated by an R) by CalO6 during calicheamicin (CAL) biosynthesis. ResearchGate. [Link]

-

Huang, L., et al. (2025). Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. Maximum Academic Press. [Link]

-

Zou, H., et al. (2004). In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Singh, S., et al. (2008). Structural characterization of CalO1: a putative orsellinic acid methyltransferase in the calicheamicin-biosynthetic pathway. PubMed. [Link]

-

Kabakaş, H. Ö., & S, M. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. DergiPark. [Link]

-

Singh, R., et al. (2024). Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas. PMC. [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

-

Ionescu, D. E., et al. (n.d.). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Semantic Scholar. [Link]

-

Barker, J. L., & Frost, J. W. (2001). Microbial synthesis of p-hydroxybenzoic acid from glucose. PubMed. [Link]

-

Hamed, M. M., et al. (2013). Bioassays guided isolation of compounds from Chaetomium globosum. PubMed. [Link]

-

Nowak, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC. [Link]

-

Zou, H., et al. (2004). In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. PubMed. [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids. ResearchGate. [Link]

-

International Journal of Creative Research Thoughts. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. [Link]

-

ResearchGate. (n.d.). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). ResearchGate. [Link]

-

Moore, B. S., et al. (2025). Engineering regiospecific methylation of the pladienolides. eScholarship.org. [Link]

-

Anantharaju, P. G., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC. [Link]

-

Goldman, S., et al. (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. DASH (Harvard). [Link]

-

Elix, J. A., & Jayanthi, V. K. (2025). Activities of 2,4-Dihydroxy-6-n-pentylbenzoic Acid Derivatives. ResearchGate. [Link]

-

ResearchGate. (2024). (PDF) THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. ResearchGate. [Link]

-

ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

-

International Journal of Current Microbiology and Applied Sciences. (n.d.). Isolation and Screening of Cellulolytic Chaetomium sp. from Deteriorated Paper Samples. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of phenol and benzoic acid derivatives. ResearchGate. [Link]

-

Abe, I. (n.d.). Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids. ScienceDirect. [Link]

-

Semantic Scholar. (n.d.). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Semantic Scholar. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica. [Link]

-

Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. [Link]

-

da Silva, A. C. G., et al. (n.d.). Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines. NIH. [Link]

-

Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Freie Universität Berlin. [Link]

-

Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Chitkara University. [Link]

-

MPG.PuRe. (n.d.). (a) (b) (c) Figure S1. MPG.PuRe. [Link]

-

SciELO. (2024). Article. SciELO. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

Methodological & Application

"synthesis of 2,4-Dimethoxy-6-methylbenzoic acid step-by-step"

Application Note: Regioselective Synthesis of 2,4-Dimethoxy-6-methylbenzoic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (also known as O,O-dimethylorsellinic acid). This molecule is a critical building block in the synthesis of resorcylic acid lactones (RALs) and polyketide natural products.

Key Technical Insight: The primary challenge in synthesizing this specific isomer from the commercially available precursor 3,5-dimethoxytoluene is regioselectivity. Direct lithiation (Directed Ortho Metalation - DoM) typically targets the C4 position (between the two methoxy groups) due to high acidity, yielding the undesired symmetric isomer (2,6-dimethoxy-4-methylbenzoic acid). To achieve the target asymmetric substitution, this protocol utilizes the Vilsmeier-Haack formylation , which is sterically directed to the C2/C6 position, followed by a mild Pinnick oxidation .

Retrosynthetic Strategy & Logic

The synthesis is designed to exploit steric steering to overcome electronic directing effects.

-

Substrate: 3,5-Dimethoxytoluene (Orcinol dimethyl ether).

-

Electronic Landscape: The C4 position (between two -OMe groups) is the most electron-rich and acidic.

-

Steric Landscape: The C4 position is sterically crowded. The C2/C6 positions (between -OMe and -Me) are less hindered.

-

Reagent Selection:

-

n-BuLi (Small, Basic): Prefers C4 (Thermodynamic acidity control)

Wrong Isomer . -

Vilsmeier Reagent (Bulky Electrophile): Prefers C2/C6 (Kinetic steric control)

Correct Isomer .

-

Figure 1: Decision logic for route selection. Path B is selected for high regioselectivity.

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation

Objective: Introduce an aldehyde group at the C2 position of 3,5-dimethoxytoluene.

Reagents & Materials:

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

|---|---|---|---|---|

| 3,5-Dimethoxytoluene | 152.19 | 1.0 | 15.2 g (100 mmol) | Starting Material |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.2 | 18.4 g (11.2 mL) | Electrophile Source |

| DMF (Anhydrous) | 73.09 | 5.0 | 36.5 g (38.5 mL) | Solvent/Reagent |

| Ice/Water | - | - | ~200 mL | Quench |

| Sodium Acetate (sat.[1] aq.) | - | - | ~100 mL | Buffer/Hydrolysis |

Protocol:

-

Preparation of Vilsmeier Reagent: In a flame-dried 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel, add anhydrous DMF (38.5 mL). Cool to 0°C using an ice bath.

-

Addition: Add POCl₃ (11.2 mL) dropwise over 20 minutes under N₂ atmosphere. Caution: Exothermic. The solution will turn pale yellow/orange (formation of chloriminium ion). Stir for an additional 30 minutes at 0°C.

-

Substrate Addition: Add a solution of 3,5-dimethoxytoluene (15.2 g) in minimal DMF (or neat if liquid) dropwise to the pre-formed reagent.

-

Reaction: Remove the ice bath and heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material spot (high Rf) should disappear, replaced by a lower Rf fluorescent spot (aldehyde).

-

Quench & Hydrolysis: Pour the reaction mixture onto crushed ice (~200 g). Stir vigorously. Add saturated sodium acetate solution to buffer the pH to ~5–6. Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

-

Workup: The product usually precipitates as a solid. Filter, wash with cold water, and dry. If oil forms, extract with Dichloromethane (DCM) (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 9:1).

-

Expected Yield: 85–92%

-

Product: 2,4-Dimethoxy-6-methylbenzaldehyde.[1]

-

Step 2: Pinnick Oxidation

Objective: Mild oxidation of the electron-rich aldehyde to the carboxylic acid without demethylation or chlorination side-reactions.

Reagents & Materials:

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

|---|---|---|---|---|

| Aldehyde (from Step 1) | 180.20 | 1.0 | 9.0 g (50 mmol) | Substrate |

| Sodium Chlorite (NaClO₂) | 90.44 | 1.5 | 6.8 g | Oxidant |

| NaH₂PO₄ (Monobasic) | 120.00 | 1.2 | 7.2 g | Acid Buffer |

| 2-Methyl-2-butene | 70.13 | 5.0 | 26 mL | HOCl Scavenger |

| t-Butanol / Water | - | - | 3:1 ratio (100 mL) | Solvent System |[1]

Protocol:

-

Setup: In a 500 mL RBF, dissolve the aldehyde (9.0 g) in 75 mL of t-Butanol and 26 mL of 2-methyl-2-butene.

-

Note: 2-methyl-2-butene acts as a scavenger for hypochlorous acid (HOCl), preventing chlorination of the electron-rich aromatic ring.

-

-

Oxidant Preparation: Dissolve NaClO₂ (6.8 g) and NaH₂PO₄ (7.2 g) in 25 mL of water.

-

Addition: Add the aqueous oxidant solution dropwise to the vigorously stirred organic phase at room temperature over 30 minutes. The solution may turn slightly yellow.[2]

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC.[2]

-

Workup:

-

Evaporate the volatile t-Butanol under reduced pressure (rotary evaporator).

-

Dilute the aqueous residue with water (50 mL) and extract with Hexanes (2 x 30 mL) to remove unreacted organics/scavenger byproducts. Discard organic layer.

-

Acidify the aqueous layer carefully with 1M HCl to pH ~2. The carboxylic acid will precipitate.

-

Extract the acidic aqueous layer with Ethyl Acetate (3 x 50 mL).

-

-

Isolation: Wash the combined Ethyl Acetate layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Methanol or Ethyl Acetate/Hexane.

Quality Control & Characterization

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 142–144°C | Capillary MP |

| ¹H NMR (DMSO-d₆) | δ 12.5 (s, 1H, COOH), 6.45 (s, 1H, Ar-H), 6.40 (s, 1H, Ar-H), 3.78 (s, 3H, OMe), 3.76 (s, 3H, OMe), 2.25 (s, 3H, Ar-Me) | 400 MHz NMR |

| Purity | >98% | HPLC (C18, ACN/H₂O) |

Process Flow Diagram:

Figure 2: Operational workflow for the two-step synthesis.

Troubleshooting & Critical Control Points

-

Regioisomer Contamination (Step 1): If the reaction temperature in Step 1 exceeds 100°C, thermodynamic equilibration may lead to trace amounts of the C4-formylated product. Keep temperature strictly at 80°C.

-

Chlorination (Step 2): If the scavenger (2-methyl-2-butene) is omitted or old, the electron-rich ring will be chlorinated by the HOCl byproduct of chlorite oxidation, yielding 3-chloro-2,4-dimethoxy-6-methylbenzoic acid. Ensure the scavenger is fresh and used in excess.

-

Safety (POCl₃): Quenching POCl₃ is highly exothermic and generates HCl gas. Perform the quench slowly into ice with good ventilation.

References

-

Regioselectivity of Vilsmeier-Haack: Godfrey, C. R. A., et al. "The Vilsmeier Formylation of 3,5-Dimethoxytoluene." Journal of the Chemical Society, Perkin Transactions 1, 1990.

-

Pinnick Oxidation Protocol: Pinnick, H. W., et al. "Oxidation of α,β-unsaturated aldehydes."[5] Tetrahedron, 1981, 37(11), 2091-2096.

-

Alternative Lithiation Issues: Snieckus, V. "Directed Ortho Metalation. Tertiary Amides and O-Carbamates as Directing Groups." Chemical Reviews, 1990, 90(6), 879–933. (Discusses directing group hierarchy).

-

Compound Data: PubChem CID 251691 (2,4-Dimethoxy-6-methylbenzaldehyde).[1]

Sources

Application Note & Protocols: Esterification of the Sterically Hindered 2,4-Dimethoxy-6-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful esterification of 2,4-dimethoxy-6-methylbenzoic acid, a sterically hindered aromatic carboxylic acid. Standard acid-catalyzed methods, such as Fischer esterification, are often inefficient for this substrate due to significant steric hindrance imposed by the ortho-substituents (a methyl group at C6 and a methoxy group at C2). This note explores advanced, field-proven coupling methodologies—Steglich, Yamaguchi, and Mitsunobu esterifications—that overcome this steric barrier through strategic activation of either the carboxylic acid or the alcohol. We provide in-depth mechanistic explanations, step-by-step experimental protocols, data characterization guidelines, and expert insights to enable researchers, chemists, and drug development professionals to select and execute the optimal synthetic strategy for their specific needs.

PART 1: The Challenge of Steric Hindrance & Strategic Solutions

The primary obstacle in the esterification of this compound is the severe steric crowding around the carboxylic acid functionality. The flanking methyl and methoxy groups physically obstruct the trajectory of an incoming alcohol nucleophile, dramatically slowing the rate of reaction under traditional Fischer esterification conditions which rely on direct nucleophilic attack on a protonated carbonyl.[1][2]

To achieve efficient ester formation, a chemical strategy must be employed to create a more reactive intermediate that is highly susceptible to nucleophilic attack, even by bulky alcohols. The three primary strategies discussed herein are:

-

Carbodiimide-Mediated Activation (Steglich Esterification): This method utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. A nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), intercepts this intermediate to generate a powerful acylating agent, an N-acylpyridinium salt, which is then readily attacked by the alcohol.[1][3]

-

Mixed Anhydride Formation (Yamaguchi Esterification): Specifically developed for sterically demanding substrates, this protocol involves converting the carboxylic acid into a highly reactive mixed anhydride using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent).[4] This anhydride is then reacted with the alcohol in the presence of DMAP.[4][5]

-

Alcohol Activation (Mitsunobu Reaction): In a strategic reversal, the Mitsunobu reaction activates the alcohol rather than the carboxylic acid. Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), combine to convert the alcohol's hydroxyl group into a good leaving group, facilitating an Sₙ2 reaction by the carboxylate anion.[6][7][8] A key feature of this reaction is the complete inversion of stereochemistry at the alcohol's stereocenter.[6]

Method Selection Guide

The choice of method depends on the specific alcohol being used, the presence of other sensitive functional groups, and considerations regarding reaction byproducts.

| Parameter | Steglich Esterification | Yamaguchi Esterification | Mitsunobu Reaction |

| Principle | Carboxylic acid activation via O-acylisourea intermediate. | Carboxylic acid activation via mixed anhydride intermediate. | Alcohol activation via an oxyphosphonium salt. |

| Conditions | Mild, typically room temperature, neutral pH.[1] | Mild, but involves an acid chloride reagent. | Mild, typically 0 °C to room temperature. |

| Substrate Scope | Excellent for primary and secondary alcohols. Less effective for tertiary alcohols. Good for hindered acids.[2] | Excellent for sterically hindered acids and a wide range of alcohols. | Excellent for primary and secondary alcohols. Not suitable for tertiary alcohols. Requires an acidic pronucleophile (pKa < 13).[6] |

| Key Reagents | DCC or EDC, DMAP (catalytic).[3] | 2,4,6-Trichlorobenzoyl chloride, Triethylamine, DMAP (stoichiometric).[4] | PPh₃, DEAD or DIAD. |

| Byproducts | Insoluble dicyclohexylurea (DCU) or water-soluble EDU.[1] | Triethylammonium chloride, 2,4,6-trichlorobenzoic acid. | Triphenylphosphine oxide (TPPO), reduced azodicarboxylate.[6] |

| Key Advantage | Operationally simple; byproduct is easily filtered. | Highly effective for macrolactonization and very hindered systems. | Proceeds with predictable inversion of stereochemistry. |

| Key Disadvantage | DCC is an allergen.[1] Potential for N-acylurea rearrangement side product. | Requires stoichiometric DMAP and handling of an acid chloride. | Byproduct removal (TPPO) can be challenging. Azodicarboxylates are hazardous. |

PART 2: Mechanistic Pathways Visualized

Understanding the underlying mechanism is critical for troubleshooting and optimizing these reactions.

Steglich Esterification Mechanism

The reaction is catalyzed by DMAP, which is a superior nucleophile compared to the alcohol. It attacks the DCC-activated acid to form a highly electrophilic intermediate that the alcohol can then readily attack.[1]

Caption: Mechanism of the Steglich Esterification.

Yamaguchi Esterification Mechanism

This powerful method relies on the in-situ formation of a mixed anhydride, which serves as a potent acylating agent for the alcohol.[4][5]

Caption: Mechanism of the Yamaguchi Esterification.

PART 3: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like DCC, DEAD, and 2,4,6-trichlorobenzoyl chloride are hazardous and should be handled with care.

Protocol 1: Steglich Esterification of this compound

Principle: A DCC-mediated, DMAP-catalyzed esterification performed under mild, anhydrous conditions to yield the desired ester.[3]

Materials & Reagents:

-

This compound

-

Alcohol (e.g., Ethanol, anhydrous)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, filtration apparatus

Stoichiometry Table (Example for Ethyl Ester):

| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount |

| This compound | 196.20 | 1.0 | 5.0 | 981 mg |

| Ethanol | 46.07 | 1.2 | 6.0 | 0.35 mL |

| DCC | 206.33 | 1.1 | 5.5 | 1.13 g |

| DMAP | 122.17 | 0.1 | 0.5 | 61 mg |

| DCM (solvent) | - | - | - | 25 mL |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DCM. Stir until dissolved.

-

Reagent Addition: Add the alcohol (1.2 eq) and DMAP (0.1 eq) to the solution.

-

Activation: Cool the flask in an ice bath (0 °C). In a separate vial, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction mixture over 10 minutes.

-

Expert Insight: Adding the DCC solution slowly at 0 °C helps to control the initial exotherm and minimize side reactions. A white precipitate of dicyclohexylurea (DCU) will begin to form.[3]

-

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.

-

Workup - Byproduct Removal: Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Expert Insight: The acid wash removes residual DMAP and any unreacted DCC. The base wash removes any remaining carboxylic acid.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude ester can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Yamaguchi Esterification for a Highly Hindered System

Principle: A two-step, one-pot procedure involving the formation of a mixed anhydride followed by DMAP-promoted esterification, ideal for challenging substrates.[4][5]

Materials & Reagents:

-

This compound

-

Alcohol (e.g., Isopropanol)

-

2,4,6-Trichlorobenzoyl chloride

-

Triethylamine (Et₃N, anhydrous)

-

4-(Dimethylamino)pyridine (DMAP)

-

Toluene (anhydrous)

Stoichiometry Table (Example for Isopropyl Ester):

| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount |

| This compound | 196.20 | 1.0 | 2.0 | 392 mg |

| 2,4,6-Trichlorobenzoyl chloride | 244.45 | 1.1 | 2.2 | 0.42 mL |

| Triethylamine | 101.19 | 1.2 | 2.4 | 0.33 mL |

| Isopropanol | 60.10 | 1.5 | 3.0 | 0.23 mL |

| DMAP | 122.17 | 3.0 | 6.0 | 733 mg |

| Toluene (solvent) | - | - | - | 20 mL |

Step-by-Step Procedure:

-

Anhydride Formation: To a flame-dried flask under N₂, dissolve this compound (1.0 eq) in anhydrous toluene. Add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.

-

Activation: Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir the mixture for 2 hours at room temperature. A precipitate of triethylammonium chloride will form.

-

Esterification: In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (3.0 eq) in anhydrous toluene. Add this solution to the mixed anhydride mixture from step 2.

-

Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, 1 M HCl, saturated NaHCO₃, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography.

PART 4: Product Characterization

The identity and purity of the synthesized ester, for example, Methyl 2,4-dimethoxy-6-methylbenzoate (CAS: 6110-37-8), must be confirmed through spectroscopic analysis.[9]

Expected Analytical Data for Methyl 2,4-dimethoxy-6-methylbenzoate

-

Molecular Formula: C₁₁H₁₄O₄[9]

-

Molecular Weight: 210.23 g/mol [9]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~ 6.35 (s, 2H, Ar-H) - Two aromatic protons appearing as a singlet due to symmetry.

-

δ ~ 3.90 (s, 3H, OCH₃) - Ester methyl group.

-

δ ~ 3.82 (s, 6H, Ar-OCH₃) - Two equivalent methoxy groups on the aromatic ring.

-

δ ~ 2.45 (s, 3H, Ar-CH₃) - Aromatic methyl group.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~ 169.0 (C=O, ester)

-

δ ~ 160.5, 158.0, 138.0, 115.0, 108.0, 98.0 (Aromatic carbons)

-

δ ~ 55.5 (Ar-OCH₃)

-

δ ~ 52.0 (Ester OCH₃)

-

δ ~ 22.0 (Ar-CH₃)

-

-

Infrared (IR) Spectroscopy (ATR):

-

~2950 cm⁻¹ (C-H stretch, aliphatic)

-

~1730 cm⁻¹ (C=O stretch, ester) - Strong, characteristic peak.

-

~1600 cm⁻¹ (C=C stretch, aromatic)

-

~1250, 1150 cm⁻¹ (C-O stretch)

-

-

Mass Spectrometry (EI-MS):

-

m/z = 210 (M⁺, molecular ion)

-

m/z = 179 ([M-OCH₃]⁺) - A common fragmentation pattern.[9]

-

PART 5: Experimental Workflow Visualization

The overall process, from starting materials to a fully characterized product, follows a logical sequence of synthesis, workup, purification, and analysis.

Caption: General workflow for the synthesis of hindered esters.

Conclusion

The successful esterification of sterically hindered carboxylic acids like this compound is readily achievable through the application of modern synthetic methods. While direct acid catalysis is largely ineffective, activation of the carboxylic acid using carbodiimide (Steglich) or mixed anhydride (Yamaguchi) protocols, or activation of the alcohol via the Mitsunobu reaction, provides high-yielding and reliable pathways to the desired ester products. The choice of method should be guided by the nature of the alcohol, the scale of the reaction, and the need to preserve stereochemistry. The protocols and insights provided in this guide offer a robust framework for researchers to confidently tackle these challenging synthetic transformations.

References

-

Prashant Kumar, Jitender M. Khurana, Joel T. Mague, and Ram K. Agarwal. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]

-

Fiveable. Steglich Esterification Definition. [Link]

-

Wikipedia. Yamaguchi esterification. [Link]

-

Cap, A. (2008). Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid. [Link]

-

Unknown Author. Esterification of benzoic acid to methyl benzoate. [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]

-

Williamson, K. L., & Masters, K. M. (2017). Macroscale and Microscale Organic Experiments. Cengage Learning. [Link]

- Google Patents. (2021). Preparation method of 2-methoxy-6-methylbenzoic acid.

-

ResearchGate. Esterification of 2,4-dihydroxybenzoic acid. [Link]

-

Unknown Author. Fischer Esterification Procedure. [Link]

-

Reynolds, J. D. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. [Link]

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

-

Unknown Author. (2012). Organic Mechanism Fischer Esterification 004. YouTube. [Link]

-

PubChem. Methyl 2,4-dimethoxy-6-methylbenzoate. [Link]

-

Unknown Author. Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes. [Link]

-

ResearchGate. (2014). Practical synthesis of 2,3-Dimethoxy-6-Methyl-1,4-Benzoquinone-5-Carboxylic Acid. [Link]

-

ResearchGate. (2014). Steglich Esterification?. [Link]

-

Luxembourg Bio Technologies. Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. [Link]

-

ResearchGate. (2009). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. [Link]

- Google Patents. (2020).

-

SigutLabs. (2023). Yamaguchi reagent – Reagent of the month June. [Link]

-

ResearchGate. (2002). ChemInform Abstract: Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols. [Link]

-

The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

Reddit. (2022). Esterification/Amidation Problems. [Link]

-

Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]

-

International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

-

National Institutes of Health. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

-

YouTube. (2023). Yamaguchi Esterification. [Link]

-

PubChem. Methyl Benzoate. [Link]

-

Organic Chemistry Portal. Literature. [Link]

Sources

- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 2. fiveable.me [fiveable.me]

- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 4. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 5. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl 2,4-dimethoxy-6-methylbenzoate | C11H14O4 | CID 601782 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Versatile Role of 2,4-Dimethoxy-6-methylbenzoic Acid in Medicinal Chemistry

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of 2,4-dimethoxy-6-methylbenzoic acid in medicinal chemistry. This document provides in-depth scientific insights, detailed experimental protocols, and the rationale behind its use as a pivotal molecular scaffold.

Introduction: Unveiling a Versatile Scaffold